molecular formula C12H6Br4O B1457960 2,2',3,6'-Tetrabromodiphenyl ether CAS No. 446254-22-4

2,2',3,6'-Tetrabromodiphenyl ether

Cat. No. B1457960
M. Wt: 485.79 g/mol
InChI Key: GBUUKJRFSKCMTB-UHFFFAOYSA-N
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Description

2,2’,3,6’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), an organobromine compound used as a flame retardant in consumer products . It is also known as an environmental pollutant .


Molecular Structure Analysis

The molecular formula of 2,2’,3,6’-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two aromatic rings connected by an ether linkage, with four bromine atoms attached to the carbon atoms .


Physical And Chemical Properties Analysis

The average mass of 2,2’,3,6’-Tetrabromodiphenyl ether is 485.791 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Metabolite Identification and Toxicity Analysis : Research has identified various metabolites of tetrabromodiphenyl ether and its derivatives, contributing to the understanding of its toxicity and environmental impact. For instance, studies have identified hydroxylated metabolites in rats exposed to tetrabromodiphenyl ethers, providing insight into its metabolic pathways (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

  • Spectroscopic Investigation and Chemical Analysis : Vibrational spectroscopic studies, such as infrared and Raman spectroscopy, have been conducted to understand the structural and chemical properties of tetrabromodiphenyl ethers. These studies are crucial for understanding the physical and chemical behavior of these compounds under different environmental conditions (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).

  • Conformational Properties and Environmental Impact : Research into the conformational properties of tetrabromodiphenyl ethers provides essential data for assessing their environmental fate and risks. Quantum chemical methods, including density functional theory, have been applied to analyze these properties (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005).

  • Degradation and Environmental Remediation : Studies have focused on the degradation of tetrabromodiphenyl ethers using various techniques, such as the synergistic effect of ball-milled Al particles with vitamin B12. These findings are significant for environmental remediation and the treatment of pollutants (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018).

  • In Vitro Metabolism Studies : Investigations into the in vitro oxidative metabolism of tetrabromodiphenyl ethers have been conducted using various biological models. These studies are crucial for understanding the biotransformation and potential toxic effects of these compounds (Zheng, Erratico, Abdallah, Negreira, Luo, Mai, & Covaci, 2015).

Safety And Hazards

PBDEs, including 2,2’,3,6’-Tetrabromodiphenyl ether, are regarded as environmental pollutants and have been linked to various health issues, including neurobehavioral and developmental disorders, reproductive health issues, and alterations of thyroid function . They are also known to bioaccumulate, making them more dangerous .

Future Directions

The future directions for research on 2,2’,3,6’-Tetrabromodiphenyl ether could include further investigation into its synthesis, degradation, and effects on human health and the environment. In particular, understanding its mechanism of action could lead to the development of strategies to mitigate its impact .

properties

IUPAC Name

1,2-dibromo-3-(2,6-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUUKJRFSKCMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879872
Record name BDE-46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,6'-Tetrabromodiphenyl ether

CAS RN

446254-22-4
Record name 2,2',3,6'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AD Şahin, MT Saçan - SAR and QSAR in Environmental Research, 2018 - Taylor & Francis
Toxic potencies of xenobiotics such as halogenated aromatic hydrocarbons inducing 2,3,7,8-tetrachlorodibenzo-p-dioxin/2,3,7,8-tetrachlorodibenzofuran (TCDD/TCDF)-like effects were …
Number of citations: 12 www.tandfonline.com
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca

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